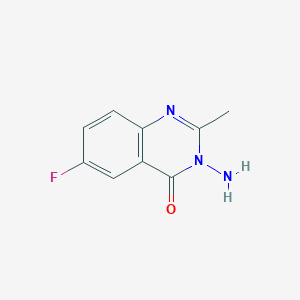

2-Hydroxy-4-pyrrol-1-yl-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

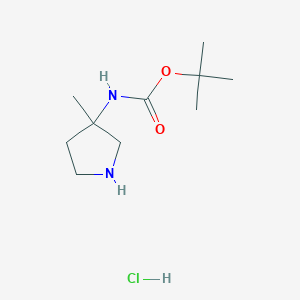

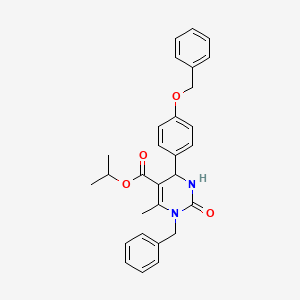

“2-Hydroxy-4-pyrrol-1-yl-benzoic acid” is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.2 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “2-Hydroxy-4-pyrrol-1-yl-benzoic acid” is 1S/C11H9NO3/c13-10-7-8 (12-5-1-2-6-12)3-4-9 (10)11 (14)15/h1-7,13H, (H,14,15) .Physical And Chemical Properties Analysis

“2-Hydroxy-4-pyrrol-1-yl-benzoic acid” is a powder at room temperature . It has a melting point of 243-245°C .Aplicaciones Científicas De Investigación

Controlled Fabrication of Hybrid Films

One application of 4-(pyrrole-1-yl) benzoic acid derivatives involves the controlled fabrication of multilayered hybrid films, such as nickel hexacyanoferrate (NiHCF) assemblies. These films are characterized by their good stability and high dynamics of charge transport, making them useful in electrochemical applications (Makowski et al., 2007).

Novel Fluorescence Probes for ROS Detection

Derivatives of the chemical have also been developed as novel fluorescence probes for the selective detection of highly reactive oxygen species (hROS), such as hydroxyl radicals and peroxidase intermediates. These probes can reliably distinguish between specific reactive oxygen species, offering tools for studying their roles in biological and chemical applications (Setsukinai et al., 2003).

Inhibition of Influenza Neuraminidase

In medicinal chemistry, a derivative with a 2-pyrrolidinone ring effectively replaces the N-acetylamino group in benzoic acid inhibitors of influenza neuraminidase, offering a new template for developing more potent inhibitors (Brouillette et al., 1999).

Photophysical Properties of Coordination Polymers

Aromatic carboxylic acids derived from 3,5-dihydroxy benzoic acid have been used to support lanthanide coordination compounds. These compounds exhibit interesting photophysical properties and potential applications in materials science (Sivakumar et al., 2011).

Fluorescent Sensor for Primary Amine Detection

Another application is the use of pyrrole-substituted benzoic acid derivatives as fluorescent sensors for the rapid and sensitive detection of primary amine gas. The emission can be switched between dark and bright states, enabling its use in detecting amines (Han et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

2-hydroxy-4-pyrrol-1-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-10-7-8(12-5-1-2-6-12)3-4-9(10)11(14)15/h1-7,13H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYBHHIRDQQZFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=C(C=C2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-thia-2-azaspiro[4.5]decane-4-carboxylic acid 8,8-dioxide](/img/structure/B2766817.png)

![(E)-4-(Dimethylamino)-N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2766827.png)